(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane spectroscopic data (NMR, IR, MS)
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane
Introduction
The definitive structural elucidation of synthesized organic compounds is a cornerstone of chemical research and pharmaceutical development.[1] (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral molecule of interest, incorporating a 1,3-dioxolane ring which often serves as a protective group for aldehydes or 1,2-diols in multi-step syntheses.[2][3] Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity, purity, and stereochemistry.
This technical guide provides a detailed framework for the spectroscopic characterization of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane. It synthesizes predictive data based on analogous structures with established field-proven protocols. The core of this guide is not merely to present data, but to explain the causal relationships between the molecule's structure and its spectroscopic output, thereby offering a self-validating system for researchers, scientists, and drug development professionals.
The structure of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane presents several key features that give rise to characteristic spectroscopic signals:
-
An aromatic phenyl ring at the C2 position.
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A chiral center at the C4 position of the dioxolane ring.
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A primary hydroxyl group at the terminus of the ethyl side chain.
-
A five-membered dioxolane ring , which is a cyclic acetal.
This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both in-depth interpretation and practical experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane, both ¹H and ¹³C NMR provide critical information regarding connectivity and the local electronic environment of each atom.
¹H NMR Spectroscopy: A Detailed Analysis
The proton NMR spectrum is predicted to show distinct signals for the aromatic, acetal, dioxolane ring, and hydroxyethyl side-chain protons. The analysis requires careful consideration of diastereotopicity arising from the chiral center at C4.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.35 - 7.50 | Multiplet | - | 5H |
| Acetal-H (C2-H) | ~5.85 | Singlet | - | 1H |
| Dioxolane-H (C4-H) | ~4.30 | Multiplet | - | 1H |
| Dioxolane-H (C5-H) | ~4.15 (one H), ~3.65 (one H) | Multiplet | - | 2H |
| Methylene-H (Cα-H₂) | ~1.95 | Multiplet | - | 2H |
| Methylene-H (Cβ-H₂) | ~3.85 | Multiplet | - | 2H |
| Hydroxyl-H (O-H) | 1.5 - 4.0 (variable) | Broad Singlet | - | 1H |
Expert Interpretation:
-
Aromatic Protons (7.35 - 7.50 ppm): The five protons of the phenyl group will resonate in this typical downfield region due to the deshielding effect of the aromatic ring current. They will appear as a complex multiplet.
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Acetal Proton (C2-H, ~5.85 ppm): This single proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. Its chemical shift is highly diagnostic for the 2-substituted-1,3-dioxolane structure.[1] It is expected to be a singlet as there are no adjacent protons for coupling.
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Dioxolane Ring Protons (C4-H, C5-H₂, ~3.65 - 4.30 ppm): These protons are attached to carbons bonded to oxygen, placing them in the 3.5-4.5 ppm range. The chiral center at C4 renders the two protons on C5 diastereotopic, meaning they are chemically non-equivalent. Consequently, they will have different chemical shifts and will couple to each other (geminal coupling) and to the C4 proton (vicinal coupling), resulting in complex multiplets. The C4 proton will also be a multiplet due to coupling with the C5 protons and the adjacent methylene protons of the side chain.
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Hydroxyethyl Side-Chain Protons (Cα-H₂, Cβ-H₂): The methylene protons adjacent to the hydroxyl group (Cβ-H₂) are deshielded by the oxygen and are expected around 3.85 ppm.[4] The Cα-H₂ protons, being further from the electronegative groups, will appear more upfield at approximately 1.95 ppm. Both will be multiplets due to coupling with each other and, in the case of Cα-H₂, with the C4 proton.
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Hydroxyl Proton (O-H, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4] It typically appears as a broad singlet and can range from 1.5 to 4.0 ppm in a non-polar solvent like CDCl₃.[5] This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic confirmatory test.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~138 |
| Phenyl CH | ~126 - 129 |
| Acetal C (C2) | ~103 |
| Dioxolane C (C4) | ~77 |
| Dioxolane C (C5) | ~70 |
| Methylene C (Cβ) | ~61 |
| Methylene C (Cα) | ~36 |
Expert Interpretation:
-
Aromatic Carbons (~126-138 ppm): The carbons of the phenyl ring resonate in the characteristic aromatic region. The quaternary carbon to which the dioxolane ring is attached will be distinct from the protonated carbons.
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Acetal Carbon (C2, ~103 ppm): The acetal carbon, bonded to two oxygens, is significantly deshielded and appears in a diagnostic region between 95-105 ppm.[1][6]
-
Dioxolane Ring Carbons (C4, C5): These carbons, being part of the ether-like structure, are found in the 65-85 ppm range.[1] The C4 carbon, being substituted, will have a different chemical shift than the C5 carbon.
-
Side-Chain Carbons (Cα, Cβ): The carbon bearing the hydroxyl group (Cβ) is deshielded by the oxygen and is expected around 61 ppm. The more shielded Cα carbon will appear further upfield at approximately 36 ppm.[4]
NMR Experimental Protocol
This protocol ensures high-quality, reproducible data.
Caption: Workflow for NMR sample preparation, acquisition, and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.
-
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of 400 MHz or higher at room temperature.
-
Processing: Process the resulting Free Induction Decay (FID) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. The ¹H spectrum should be calibrated by setting the TMS peak to 0.00 ppm, and the ¹³C spectrum by setting the residual solvent peak of CDCl₃ to 77.16 ppm.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.[1] The IR spectrum of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane will be characterized by absorptions corresponding to the O-H, C-O, and aromatic/aliphatic C-H bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3600 - 3200 | O-H (alcohol) stretch | Broad, Strong |
| 3100 - 3000 | C-H (aromatic) stretch | Medium |
| 3000 - 2850 | C-H (aliphatic) stretch | Medium |
| 1600, 1495, 1450 | C=C (aromatic) stretch | Medium-Weak |
| 1200 - 1000 | C-O (acetal, alcohol) stretch | Strong |
Expert Interpretation:
-
O-H Stretch (3600 - 3200 cm⁻¹): The most prominent feature will be a broad, strong absorption band in this region, which is characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol.[8]
-
C-H Stretches (3100 - 2850 cm⁻¹): Two types of C-H stretching vibrations will be observed. Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxolane ring and the ethyl side chain.[1]
-
C=C Aromatic Stretches (~1600-1450 cm⁻¹): Several sharp, medium-to-weak bands in this region confirm the presence of the phenyl group.
-
C-O Stretches (1200 - 1000 cm⁻¹): This region, often called the fingerprint region, will contain multiple strong, sharp peaks. These are highly characteristic of the C-O single bond stretches from both the acetal (C-O-C) and the primary alcohol (C-O-H) functionalities.[1]
IR Experimental Protocol
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
Methodology:
-
Sample Preparation: As the compound is likely a liquid or oil, the simplest method is to prepare a neat film. Place a single drop of the pure compound onto a salt (NaCl or KBr) plate.
-
Analysis: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film. Mount the plates in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.[1]
Predicted Mass Spectrum Data (Electron Ionization, EI):
| m/z | Proposed Fragment Identity | Comments |
| 194 | [M]⁺ | Molecular Ion |
| 193 | [M-H]⁺ | Loss of a hydrogen atom |
| 149 | [M-CH₂CH₂OH]⁺ | Loss of the hydroxyethyl side chain |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 73 | [O-CH-(CH₂CH₂OH)]⁺ | Fragment from dioxolane ring cleavage |
Expert Interpretation:
-
Molecular Ion ([M]⁺, m/z 194): The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₄O₃), should be observable, although it may be of low intensity in EI-MS due to the lability of the acetal.
-
[M-H]⁺ (m/z 193): Loss of a single hydrogen atom is a common fragmentation pathway, often from the acetal position, leading to a stable oxonium ion.[9]
-
[M-CH₂CH₂OH]⁺ (m/z 149): Cleavage of the C4-Cα bond results in the loss of the hydroxyethyl side chain (mass of 45), giving a fragment corresponding to the 2-phenyl-1,3-dioxolanyl cation. This is often a significant peak.[10]
-
Benzoyl Cation ([C₆H₅CO]⁺, m/z 105) and Phenyl Cation ([C₆H₅]⁺, m/z 77): These are highly characteristic fragments for compounds containing a benzoyl or phenyl group. The m/z 105 fragment is particularly stable and often a prominent peak in the spectrum of benzaldehyde acetals.[1]
-
Side Chain Fragments (m/z 73): Cleavage within the dioxolane ring can lead to fragments containing the side chain.
MS Experimental Protocol
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized. This can be done via a direct insertion probe or by using the output from a Gas Chromatograph (GC-MS).[11]
-
Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a radical cation (the molecular ion).[12]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Analysis and Detection: The positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.
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Welch, R. C., & Hunter, G. L. K. (1980). Mass spectral characterization of 2,4-disubstituted 1,3-dioxolanes found in flavors. Journal of Agricultural and Food Chemistry, 28(4), 860-862. Retrieved February 20, 2026, from [Link]
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Casu, B., et al. (1966). HYDROXYL PROTON MAGNETIC RESONANCE IN RELATION TO RING SIZE, SUBSTITUENT GROUPS, AND MUTAROTATION OF CARBOHYDRATES. Journal of the American Chemical Society, 88(11), 2632-2641. Retrieved February 20, 2026, from [Link]
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Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? (2018, March 12). ResearchGate. Retrieved February 20, 2026, from [Link]
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025, August 29). MDPI. Retrieved February 20, 2026, from [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
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Electronic Supporting Information for Barium complexes with crown-ether-functionalised amidinate and iminoanilide ligands. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
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H-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved February 20, 2026, from [Link]
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2-Phenyl-1,3-dioxolane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
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1,3-Dioxolane, 4-methyl-2-phenyl-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
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(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
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